Mycophenolate sodium
Overview
Description
Mycophenolate Sodium is an immunosuppressive agent developed to improve the gastrointestinal tolerability of mycophenolic acid (MPA), a compound fundamental in post-transplant immunosuppressive regimens. The formulation as enteric-coated mycophenolate sodium (EC-MPS) aims to mitigate side effects commonly associated with MPA, allowing for better patient adherence and potentially restoring optimal dosage levels (Budde et al., 2010).
Synthesis and Molecular Structure Analysis
Mycophenolate sodium's development focused on modifying mycophenolic acid's properties to reduce upper gastrointestinal side effects, common with the prodrug mycophenolate mofetil (MMF). Unlike MMF, which begins absorption in the stomach, EC-MPS is designed to release MPA in the small intestine, leveraging the molecular structure to improve patient outcomes while maintaining efficacy (Filler & Buffo, 2007).
Chemical Reactions and Properties
Mycophenolate sodium undergoes enzymatic hydrolysis in the gastrointestinal tract to release mycophenolic acid, the active immunosuppressant. The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, are crucial for its effectiveness and safety profile. Despite its design to mitigate gastrointestinal issues, studies show that the anticipated improvement in GI side effects has not been significant compared to MMF (Budde et al., 2004).
Physical Properties Analysis
The enteric coating of mycophenolate sodium ensures that the drug remains intact in the acidic environment of the stomach and only dissolves upon reaching the more neutral pH of the small intestine. This targeted release mechanism is central to its design to reduce gastrointestinal disturbances. The physical form of EC-MPS facilitates its specific absorption characteristics and pharmacodynamic effects, crucial for its application in solid organ transplantation (Newbold, Riley, & Hardinger, 2009).
Chemical Properties Analysis
Mycophenolate sodium's chemical properties, including its solubility and stability, are designed to optimize mycophenolic acid delivery and immunosuppressive activity. By inhibiting inosine monophosphate dehydrogenase, it effectively reduces the proliferation of T and B lymphocytes, crucial for its immunosuppressive action. The enteric coating and the sodium salt form are tailored to improve the drug's chemical stability and solubility, ensuring effective delivery and absorption (Ferreira et al., 2020).
Scientific Research Applications
1. Topical Immunosuppression in Vascularized Composite Allotransplantation
- Application Summary: Mycophenolic acid (MPA), the active form of the ester prodrug mycophenolate mofetil (MMF), is used as an immunosuppressive drug for the prevention of acute rejection following solid organ transplantation and in vascularized composite allotransplantation (VCA) .
- Methods of Application: The goal was to develop a topical formulation of MPA with optimal in vitro/in vivo characteristics such as release, permeation, and tissue bioavailability . Permeation studies were performed with a solution of MPA (10 mg/ml). In vitro release and permeation studies were performed for different semisolid formulations of MPA (1% w/w) using a Franz Diffusion Cell System .
- Results: MPA in solution exhibited a steady state flux (3.8 ± 0.1 µg/cm 2 /h) and permeability (1.1 × 10 −7 ± 3.2 × 10 −9 cm/s). MPA in Lipoderm exhibited a steady state flux of 1.12 ± 0.24 µg/cm 2 /h, and permeability of 6.2 × 10 −09 ± 1.3 × 10 −9 cm/s across the biomimetic membrane .
2. Synthesis and Structural Characterization of Mycophenolic Acid Isobutanolammonium Salt
- Application Summary: Mycophenolic acid is a BCS class 2 drug used as a potential immune-suppressing agent. It has potential uses but has solubility issues; converting to salt form can increase solubility and help in formulation development .
- Methods of Application: The synthesis and characterization of mycophenolic acid salt are presented in this paper. Thermal methods such as Differential Scanning Calorimetry (DSC), Thermogravimetry, and other methods such as Fourier Transform Infrared Spectroscopy and Powder X-ray Diffraction were used to analyze the produced salt .
- Results: The DSC curves of the parent drug and its isobutanolammonium salt vary, indicating that the drug and the salt former had undergone a chemical interaction. According to powder X-ray diffraction analysis, the product generated from the reaction was salt, not the parent drug’s cocrystal .
3. Quality Control Testing
- Application Summary: Mycophenolate sodium is used as a pharmaceutical secondary standard for quality control testing .
4. USP Monograph Testing
- Application Summary: Mycophenolate sodium is used as a USP reference standard for specified quality tests and assays as specified in the USP compendia . It is also used with the USP monograph such as Mycophenolic Acid Delayed-Release Tablets .
5. Treatment of Lupus Nephritis
Safety And Hazards
Mycophenolate sodium may cause allergic reactions and is harmful if swallowed . It may cause birth defects based on animal data . It is also suspected of causing genetic defects, may cause cancer, may damage fertility or the unborn child, and causes damage to organs (bone marrow) through prolonged or repeated exposure .
Future Directions
Mycophenolate is increasingly being used in the treatment of patients with various autoimmune diseases . Future therapies must be designed for improvement of the symptoms of dry eyes and dry mouth, extraglandular disease, and fatigue and cognitive deficits . Innovative directions involving interactions with neuroscientists and neuropsychiatrists together or combined with new immune targeting may hold promise for better treating pSS .
properties
IUPAC Name |
sodium;(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6.Na/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;/h4,20H,5-8H2,1-3H3,(H,18,19);/q;+1/p-1/b9-4+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZYTHNHLLSNIK-JOKMOOFLSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mycophenolate sodium | |
CAS RN |
37415-62-6 | |
Record name | Mycophenolate sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037415626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-5-phthalanyl)-4-methyl-4-hexenoic acid, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYCOPHENOLATE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX877SQI1G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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